![molecular formula C15H12ClFN4O2 B2761654 5-((3-chloro-4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941972-57-2](/img/structure/B2761654.png)
5-((3-chloro-4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “5-((3-chloro-4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound has potential anti-tumor and anti-bacterial activities .
Synthesis Analysis
The synthesis of similar pyrimidine derivatives involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines in isopropanol, followed by the addition of concentrated HCl . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrimidine scaffold, which is a six-membered ring containing two nitrogen atoms . The compound also contains a 3-chloro-4-fluorophenyl group and an amino group attached to the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the amino group and the 3-chloro-4-fluorophenyl group. These groups can participate in various chemical reactions, leading to the formation of different derivatives .Scientific Research Applications
Antitubercular Agents
The compound’s structure is similar to 4-aminopyrrolo[2,3-d]pyrimidine derivatives, which have been explored as antitubercular agents . These derivatives have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Antioxidant Activities
Pyrazoline derivatives, which share a similar nitrogen-based hetero-aromatic ring structure with the compound, have been reported to possess antioxidant activities . These activities are particularly important in combating oxidative stress, which is linked to various diseases .
Anti-inflammatory Activities
Similarly, pyrazoline derivatives have also been reported to exhibit anti-inflammatory activities . This suggests potential applications of the compound in treating inflammatory conditions .
Antidepressant Activities
The compound’s structure also bears resemblance to pyrazoline derivatives, which have been reported to possess antidepressant activities . This suggests potential applications in the field of mental health .
Anticonvulsant Activities
Pyrazoline derivatives have been reported to exhibit anticonvulsant activities . This suggests potential applications of the compound in treating convulsive disorders .
Antitumor Activities
The compound’s structure is similar to 4,6-disubstituted pyrimidines, which have been explored as potential antitumor agents . This suggests potential applications in cancer treatment .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell growth .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. Specifically, it disrupts the transition from the G1 phase to the S phase, thereby halting cell division and proliferation .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, compounds with similar structures have shown good inhibitory effects with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM . This suggests that the compound may have favorable bioavailability.
Result of Action
The result of the compound’s action is the significant inhibition of the growth of examined cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values of 45–97 nM and 6–99 nM, respectively .
Future Directions
properties
IUPAC Name |
5-(3-chloro-4-fluoroanilino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O2/c1-20-13-12(14(22)21(2)15(20)23)11(5-6-18-13)19-8-3-4-10(17)9(16)7-8/h3-7H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPCLZOLUWNRTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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